1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene
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Overview
Description
1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene is an organic compound with the molecular formula C16H20O and a molecular weight of 228.3294 g/mol This compound is characterized by a cyclohexylmethoxy group attached to a benzene ring, which also bears an ethynyl and a methyl group
Preparation Methods
The synthesis of 1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylphenol and cyclohexylmethanol.
Reaction Steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene can be compared with similar compounds such as:
1-Cyclohexylmethoxy-4-ethynylbenzene: Lacks the methyl group on the benzene ring, which may affect its reactivity and applications.
1-Cyclohexylmethoxy-2-methylbenzene: Lacks the ethynyl group, limiting its use in click chemistry.
4-Ethynyl-2-methylphenol: Lacks the cyclohexylmethoxy group, which may influence its solubility and interaction with biological targets.
The presence of the cyclohexylmethoxy group, ethynyl group, and methyl group in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-(cyclohexylmethoxy)-4-ethynyl-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h1,9-11,15H,4-8,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVPEZSJWCUCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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